N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide is a polyamine-modified benzamide derivative utilized in materials science research for its potential in heavy metal removal from aqueous solutions. Specifically, it has been studied for its ability to chelate and remove Ni(II) ions when incorporated into a hydrous zirconium oxide matrix. []
N-methyl-4-sulfamoylbenzamide belongs to the class of sulfamoylbenzamides, which are derivatives of benzamide that incorporate a sulfamoyl group. These compounds are known for their biological activities, particularly in the field of pharmaceuticals. The specific compound is characterized by the presence of a methyl group attached to the nitrogen atom of the sulfamoyl group (sulfonamide), enhancing its solubility and potential biological activity. Its molecular formula is , with a molecular weight of approximately 210.24 g/mol.
The synthesis of N-methyl-4-sulfamoylbenzamide can be achieved through various methods, primarily involving the reaction of 4-sulfamoylbenzoic acid with methylamine or other primary amines. A common synthetic route includes:
Technical Details:
The molecular structure of N-methyl-4-sulfamoylbenzamide features a benzene ring substituted at the para position with a sulfamoyl group (-SO₂NH₂) and an N-methyl group attached to the nitrogen atom of the sulfamoyl moiety.
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
N-methyl-4-sulfamoylbenzamide can participate in several chemical reactions:
The mechanism of action of N-methyl-4-sulfamoylbenzamide primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
This mechanism underlies its potential therapeutic applications, particularly in treating bacterial infections or cancer.
These properties are critical for determining its handling during synthesis and application in biological assays.
N-methyl-4-sulfamoylbenzamide has diverse applications across various fields:
The ongoing research into its biological activity could lead to novel therapeutic agents targeting specific diseases.
N-methyl-4-sulfamoylbenzamide derivatives belong to the sulfamoylbenzamide (SBA) chemotype of capsid assembly modulators (CAMs), which disrupt HBV replication by accelerating capsid formation while preventing pgRNA encapsidation. These class II CAMs generate empty capsids devoid of genetic material, thereby inhibiting viral DNA synthesis. The structural motif of N-methyl-4-sulfamoylbenzamide enables precise binding at the dimer-dimer interface of HBV core protein (Cp) dimers, inducing conformational changes that misdirect capsid assembly [2] [4].
Key molecular interactions include:
Table 1: Antiviral Activity of N-methyl-4-sulfamoylbenzamide Analogs
Compound | EC₅₀ (μM) | Core Protein Target | Capsid Morphology |
---|---|---|---|
NVR 3-778 | 0.73 ± 0.20 | HBV Cp dimer interface | Empty "normal" capsids |
GLS4 | 0.015 | Similar binding pocket | Malformed aggregates |
KR019 (Optimized) | 0.18 | Enhanced H-bonding | RNA-deficient capsids |
Recent efforts to enhance the antiviral profile of SBAs focus on modifying the terminal group of N-methyl-4-sulfamoylbenzamide:
The sulfamoyl moiety in N-methyl-4-sulfamoylbenzamide serves as a zinc-binding group (ZBG), enabling potent inhibition of carbonic anhydrase II (CA-II). This enzyme regulates bicarbonate/CO₂ homeostasis and is implicated in glaucoma and edema. Derivatives like N-(2,6-difluorobenzyl)-4-sulfamoylbenzamide bind CA-II’s catalytic zinc ion, disrupting hydration of CO₂ .
Table 2: Enzyme Targets of Sulfamoylbenzamide Derivatives
Target Enzyme | Biological Role | Inhibition Mechanism |
---|---|---|
Carbonic anhydrase | CO₂/HCO₃⁻ interconversion | Sulfamoyl-Zn²⁺ coordination at active site |
Dihydropteroate synthase | Bacterial folate synthesis | Competitive substrate mimicry |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0